Scientific Field: Microbiology
Summary of Application: 6-Chlorobenzo[d]thiazole-2-thiol is used in the synthesis of compounds that inhibit quorum sensing in Gram-negative bacteria.
Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated.
Results or Outcomes: Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively.
Scientific Field: Pharmacology
Summary of Application: 6-Chlorobenzo[d]thiazole-2-thiol is used in the synthesis of compounds that have significant anti-inflammatory and analgesic activities.
Results or Outcomes: Some of the synthesized compounds have significant anti-inflammatory and analgesic activities.
6-Chlorobenzo[d]thiazole-2-thiol is a heterocyclic compound characterized by the molecular formula C₇H₄ClNS₂. This compound is a derivative of benzothiazole, which features both sulfur and nitrogen atoms in its structure. The presence of a chlorine atom at the 6-position significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science .
This compound has been investigated for its potential antimicrobial and anticancer properties. Notably, it has shown promise as a quorum-sensing inhibitor in Gram-negative bacteria, which may help in controlling bacterial virulence without relying on traditional antibiotics. Its ability to inhibit quorum sensing makes it valuable in antimicrobial research, particularly against pathogens like Pseudomonas aeruginosa .
The synthesis of 6-Chlorobenzo[d]thiazole-2-thiol typically involves the reaction of 2-aminothiophenol with chlorinating agents. Common methods include:
These reactions are generally conducted under reflux conditions in inert solvents such as dichloromethane or chloroform. For industrial production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield .
6-Chlorobenzo[d]thiazole-2-thiol has a broad range of applications:
Research has indicated that 6-Chlorobenzo[d]thiazole-2-thiol interacts with biological systems primarily through its ability to inhibit quorum sensing pathways in bacteria. This mechanism allows it to modulate bacterial behavior without directly killing them, potentially reducing the likelihood of resistance development. Studies have shown that it affects biofilm formation and virulence factor production in Pseudomonas aeruginosa, highlighting its therapeutic potential .
Several compounds share structural similarities with 6-Chlorobenzo[d]thiazole-2-thiol. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| Benzo[d]thiazole-2-thiol | Lacks the chlorine atom at the 6-position. |
| 6-Methylbenzo[d]thiazole-2-thiol | Contains a methyl group instead of a chlorine atom. |
| 6-Bromobenzo[d]thiazole-2-thiol | Contains a bromine atom instead of a chlorine atom. |
| 4-Chlorobenzo[d]thiazole-2-thiol | Similar structure but with chlorine at the 4-position. |
The uniqueness of 6-Chlorobenzo[d]thiazole-2-thiol lies in its chlorine substituent at the 6-position, which enhances its reactivity and biological activity compared to its analogs. This characteristic allows for various substitution reactions and contributes to its effectiveness as an antimicrobial agent by inhibiting bacterial quorum sensing mechanisms .
The structural characteristics of 6-Chlorobenzo[d]thiazole-2-thiol reveal a planar heterocyclic system typical of fused benzothiazole derivatives. The compound exhibits a molecular formula of C₇H₄ClNS₂ with a molecular weight of 201.7 g/mol [2]. The crystallographic data indicates that the compound forms white crystalline solids with a melting point ranging from 239-241°C [3], demonstrating significant thermal stability characteristic of aromatic heterocyclic systems.
The three-dimensional molecular geometry exhibits planarity characteristic of fused aromatic systems . The chlorine substituent at the 6-position influences the electronic distribution throughout the benzothiazole core, affecting both the molecular geometry and physicochemical properties. The calculated density of 1.542 g/cm³ reflects the compact packing arrangement facilitated by the planar structure and intermolecular interactions [5].
Table 1: Fundamental Molecular and Crystallographic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClNS₂ | Multiple suppliers |
| Molecular Weight (g/mol) | 201.7 | Literature data |
| CAS Number | 51618-29-2 | Chemical registries |
| IUPAC Name | 6-chloro-1,3-benzothiazole-2(3H)-thione | IUPAC nomenclature |
| Crystal Form | White solid | Synthesis reports |
| Melting Point (°C) | 239-241 | RSC literature |
| Boiling Point (°C) | 318.7-341.8 at 760 mmHg | Calculated/experimental |
| Density (g/cm³) | 1.542 | Predicted values |
| Flash Point (°C) | 146.5 | Chemical databases |
| Refractive Index | 1.785 | Calculated values |
| Vapor Pressure at 25°C | 7.86 × 10⁻⁵ mmHg | Calculated values |
The boiling point determination varies between sources, with values ranging from 318.7°C to 341.8°C at standard atmospheric pressure [5] [6], indicating the influence of measurement conditions and purity on these determinations. The relatively high boiling point reflects strong intermolecular forces, particularly hydrogen bonding involving the thiol functionality and aromatic interactions.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-Chlorobenzo[d]thiazole-2-thiol. The ¹H Nuclear Magnetic Resonance spectrum recorded in dimethyl sulfoxide-d₆ reveals characteristic signals that confirm the thione tautomeric form as the predominant species in solution [3].
The most distinctive feature appears at δ 14.04 ppm as a broad singlet, assigned to the exchangeable nitrogen-hydrogen proton of the thione tautomer [3]. This extreme downfield shift results from the deshielding effect of the adjacent thiocarbonyl group and extensive hydrogen bonding with the solvent. The aromatic region displays signals at δ 7.46-7.40 ppm (multiplet, 2H) corresponding to the benzene ring protons H-4 and H-5, while H-7 appears as a doublet at δ 7.28 ppm with a coupling constant of 5.0 Hz [3].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with the thiocarbonyl carbon resonating at δ 190.6 ppm, characteristic of the thione functionality [3]. The aromatic carbon signals appear in the expected range: C-7a at δ 140.7 ppm, C-6 at δ 131.5 ppm, C-5 at δ 129.0 ppm, C-4 at δ 127.7 ppm, and C-3a at δ 121.9 ppm [3]. The chlorine substitution at C-6 causes a characteristic downfield shift of this carbon signal compared to unsubstituted analogs.
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (δ ppm) | Assignment | Multiplicity/Coupling | Solvent |
|---|---|---|---|---|
| ¹H NMR | 14.04 (brs, 1H) | NH thiol proton | Broad singlet | DMSO-d₆ |
| ¹H NMR | 7.46-7.40 (m, 2H) | Aromatic H-4, H-5 | Multiplet | DMSO-d₆ |
| ¹H NMR | 7.28 (d, J=5.0 Hz, 1H) | Aromatic H-7 | Doublet, J=5.0 Hz | DMSO-d₆ |
| ¹H NMR | NH proton broad signal | Tautomeric exchange | Broad | DMSO-d₆ |
| ¹³C NMR | 190.6 | C=S carbon | Singlet | DMSO-d₆ |
| ¹³C NMR | 140.7 | Aromatic C-7a | Singlet | DMSO-d₆ |
| ¹³C NMR | 131.5 | Aromatic C-6 | Singlet | DMSO-d₆ |
| ¹³C NMR | 129.0 | Aromatic C-5 | Singlet | DMSO-d₆ |
| ¹³C NMR | 127.7 | Aromatic C-4 | Singlet | DMSO-d₆ |
| ¹³C NMR | 121.9 | Aromatic C-3a | Singlet | DMSO-d₆ |
Mass spectrometric analysis of 6-Chlorobenzo[d]thiazole-2-thiol reveals characteristic fragmentation pathways typical of chlorinated benzothiazole derivatives . The molecular ion peak appears at m/z 201, corresponding to the intact molecular structure, with the isotope pattern confirming the presence of chlorine through the characteristic M+2 peak at m/z 203 with approximately one-third the intensity of the molecular ion [8].
The base peak occurs at m/z 168, resulting from the loss of the thiol group (SH, 33 mass units) through α-cleavage adjacent to the thiocarbonyl functionality . This fragmentation represents the primary decomposition pathway and demonstrates the relative weakness of the carbon-sulfur bond in the gas phase. A significant peak at m/z 166 corresponds to the loss of chlorine (35 mass units), a common fragmentation pattern in halogenated aromatic compounds [8].
Sequential fragmentation produces additional diagnostic peaks including m/z 140, resulting from the combined loss of chlorine and hydrogen sulfide (H₂S, 34 mass units) [9]. The benzothiazole core fragment appears at m/z 135, while the chlorobenzene fragment manifests at m/z 104. The phenyl cation at m/z 77 represents a stable aromatic fragment formed through tropylium ion formation, while m/z 69 corresponds to thiazole-containing fragments [9].
Table 3: Mass Spectrometric Fragmentation Analysis
| Fragment m/z | Assignment | Relative Intensity (%) | Fragmentation Type | Notes |
|---|---|---|---|---|
| 201 | [M]⁺ Molecular ion | Moderate | Molecular ion | Isotope pattern shows Cl |
| 168 | [M-SH]⁺ Loss of thiol | Base peak | α-Cleavage | Primary fragmentation |
| 166 | [M-Cl]⁺ Loss of chlorine | Strong | Halogen loss | Common in halogenated compounds |
| 140 | [M-Cl-H₂S]⁺ Multiple losses | Moderate | Sequential fragmentation | Gas-phase rearrangement |
| 135 | Benzothiazole core | Weak | Ring fragmentation | Stable aromatic system |
| 104 | Chlorobenzene fragment | Moderate | Aromatic stabilization | Chlorine substitution effect |
| 77 | Phenyl cation | Strong | Tropylium formation | Aromatic stabilization |
| 69 | Thiazole fragment | Weak | Heterocycle cleavage | S-containing fragment |
The tautomeric behavior of 6-Chlorobenzo[d]thiazole-2-thiol represents a fundamental aspect of its chemical properties, involving equilibrium between the thiol and thione forms. Theoretical and experimental evidence consistently demonstrates that the thione tautomer (6-chloro-1,3-benzothiazole-2(3H)-thione) represents the thermodynamically favored form under most conditions [10] [11].
Density functional theory calculations reveal that the thione tautomer exhibits significantly greater stability than the thiol form, with an energy difference of approximately 39 kJ/mol favoring the thione structure [10] [12]. This substantial energy difference ensures that the thione form predominates in the gas phase and in neutral solutions, comprising greater than 95% of the equilibrium mixture under standard conditions [10].
The tautomeric equilibrium responds to environmental factors, particularly pH and solvent polarity. Under basic conditions (pH > 7), the equilibrium shifts toward increased thiol character through deprotonation of the nitrogen-hydrogen bond, facilitating thiolate anion formation [12]. Variable temperature Nuclear Magnetic Resonance spectroscopy resolves the broadening effects caused by tautomeric exchange processes, confirming the dynamic nature of this equilibrium .
Table 4: Tautomeric Equilibrium Characteristics
| Tautomeric Form | Structure | Stability (kJ/mol) | Preferred Conditions | Evidence | Population (%) |
|---|---|---|---|---|---|
| Thione (major) | C=S form with NH | 0 (reference) | Gas phase, neutral pH | ¹H NMR, IR, theory | > 95 |
| Thiol (minor) | SH form with C=N | +39 | Basic conditions (pH > 7) | ¹H NMR at high pH | < 5 |
| Equilibrium Constant | K_taut = [thione]/[thiol] | ≫ 1 | Temperature dependent | Variable temp NMR | Highly favors thione |
| Energy Difference | ΔE = Ethiol - Ethione | +39 | Calculated values | DFT calculations | Theoretical prediction |
The predominance of the thione form results from several stabilizing factors including resonance delocalization within the heterocyclic system, favorable hydrogen bonding interactions, and minimization of steric strain [11]. The chlorine substituent at the 6-position influences the tautomeric equilibrium through electronic effects, with the electron-withdrawing nature of chlorine stabilizing the thione form through reduced electron density at the sulfur center [10].
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